molecular formula C14H38Cl4N4 B12409245 N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride)

N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride)

Cat. No.: B12409245
M. Wt: 414.3 g/mol
InChI Key: SCYOBNRPMHJGLB-UHYPLDATSA-N
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Description

N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) is a synthetic polyamine analog known for its potent antineoplastic properties. It is primarily used as an inhibitor of polyamine synthases and a suppressor of mitochondrial DNA synthesis. This compound is particularly significant in cancer research due to its ability to inhibit cell growth in cultured cells and animal tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) typically involves the alkylation of spermine with ethyl groups. The process begins with the protection of the primary amine groups of spermine, followed by the selective alkylation of the secondary amine groups with ethyl halides. The final step involves deprotection and purification to obtain the tetrahydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as water or ethanol, and the product is isolated through crystallization or precipitation techniques .

Chemical Reactions Analysis

Types of Reactions: N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) involves the inhibition of polyamine synthases, which are enzymes critical for polyamine biosynthesis. By inhibiting these enzymes, the compound disrupts the synthesis of polyamines, leading to the suppression of cell growth and proliferation. Additionally, it suppresses mitochondrial DNA synthesis, further contributing to its antineoplastic effects .

Comparison with Similar Compounds

  • N(1),N(12)-Diethylspermine (tetrahydrochloride)
  • N(1),N(11)-Diethylnorspermine (tetrahydrochloride)
  • Triethylenetetramine (tetrahydrochloride)

Comparison: N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) is unique due to its deuterium labeling (d10), which makes it particularly useful in metabolic studies and tracing experiments. Compared to its non-deuterated analogs, it provides more precise data in research applications. Additionally, its potent inhibition of polyamine synthases and suppression of mitochondrial DNA synthesis distinguish it from other similar compounds .

Properties

Molecular Formula

C14H38Cl4N4

Molecular Weight

414.3 g/mol

IUPAC Name

N,N'-bis[3-(1,1,2,2,2-pentadeuterioethylamino)propyl]butane-1,4-diamine;tetrahydrochloride

InChI

InChI=1S/C14H34N4.4ClH/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2;;;;/h15-18H,3-14H2,1-2H3;4*1H/i1D3,2D3,3D2,4D2;;;;

InChI Key

SCYOBNRPMHJGLB-UHYPLDATSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCCCNCCCCNCCCNC([2H])([2H])C([2H])([2H])[2H].Cl.Cl.Cl.Cl

Canonical SMILES

CCNCCCNCCCCNCCCNCC.Cl.Cl.Cl.Cl

Origin of Product

United States

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